2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C11H19F3O. It is a clear, colorless liquid with a molecular weight of 224.27 g/mol. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 4-isopropylcyclohexylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl functionality but lacks the cyclohexyl group.
2,2,2-Trifluoro-1-phenylethanol: Contains a phenyl group instead of the isopropylcyclohexyl group, leading to different chemical properties and applications.
Uniqueness
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol is unique due to its combination of the trifluoromethyl group and the bulky isopropylcyclohexyl group. This combination imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H19F3O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-propan-2-ylcyclohexyl)ethanol |
InChI |
InChI=1S/C11H19F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h7-10,15H,3-6H2,1-2H3 |
InChI Key |
POOXWZFVHXDYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C(F)(F)F)O |
Origin of Product |
United States |
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